molecular formula C18H23NO B14733027 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol CAS No. 5427-67-8

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol

Cat. No.: B14733027
CAS No.: 5427-67-8
M. Wt: 269.4 g/mol
InChI Key: VCUAKKOSVKUSHQ-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is a chemical compound known for its unique structure and properties It is a phenolic compound with a dimethylamino group and a phenylpropan-2-yl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol typically involves the reaction of 4-(2-phenylpropan-2-yl)phenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Formaldehyde: The phenol reacts with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.

    Reaction with Dimethylamine: The intermediate then reacts with dimethylamine to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

  • 2,4,6-Tris(dimethylaminomethyl)phenol
  • (Dimethylaminomethyl)phenol

Comparison: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

5427-67-8

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C18H23NO/c1-18(2,15-8-6-5-7-9-15)16-10-11-17(20)14(12-16)13-19(3)4/h5-12,20H,13H2,1-4H3

InChI Key

VCUAKKOSVKUSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN(C)C

Origin of Product

United States

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